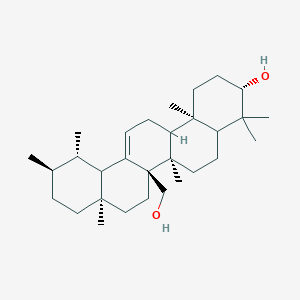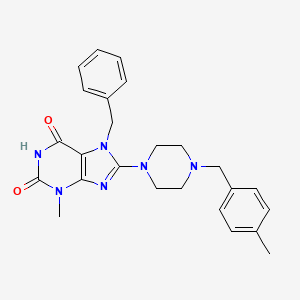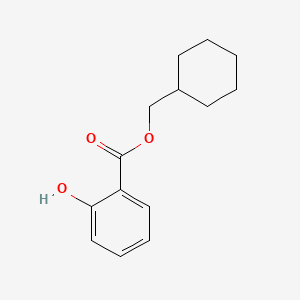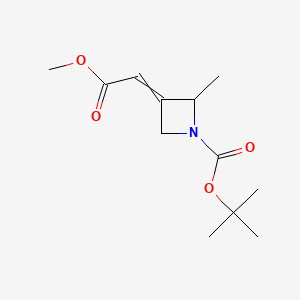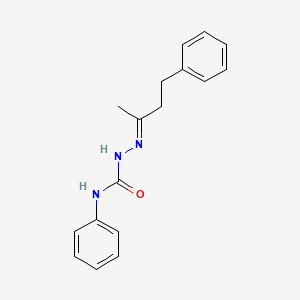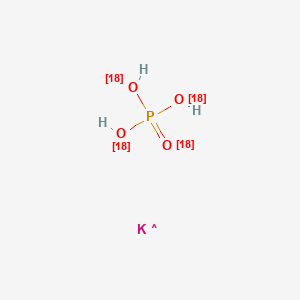![molecular formula C34H22O8 B14081364 Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate CAS No. 100853-51-8](/img/structure/B14081364.png)
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate is a chemical compound with the molecular formula C₃₄H₂₂O₈ It is known for its unique structure, which includes two phenoxycarbonyl groups attached to a benzene-1,4-dicarboxylate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 4-(phenoxycarbonyl)phenol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The phenoxycarbonyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings
Mecanismo De Acción
The mechanism of action of Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The phenoxycarbonyl groups can interact with various enzymes and receptors, modulating their activity. This compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl phthalate: Similar in structure but with different functional groups.
1,4-Bis(4-phenoxybenzoyl)benzene: Shares a similar core structure but with different substituents.
Uniqueness
Bis[4-(phenoxycarbonyl)phenyl] benzene-1,4-dicarboxylate is unique due to its specific combination of phenoxycarbonyl groups and benzene-1,4-dicarboxylate core. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
100853-51-8 |
|---|---|
Fórmula molecular |
C34H22O8 |
Peso molecular |
558.5 g/mol |
Nombre IUPAC |
bis(4-phenoxycarbonylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H22O8/c35-31(41-29-19-15-25(16-20-29)33(37)39-27-7-3-1-4-8-27)23-11-13-24(14-12-23)32(36)42-30-21-17-26(18-22-30)34(38)40-28-9-5-2-6-10-28/h1-22H |
Clave InChI |
MBTHQQYKRSMJPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C(=O)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Butoxyethoxy)ethoxy]nonane](/img/structure/B14081298.png)
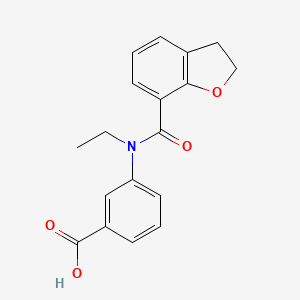
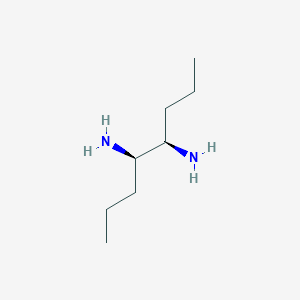
![5-(2-hydroxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14081328.png)
